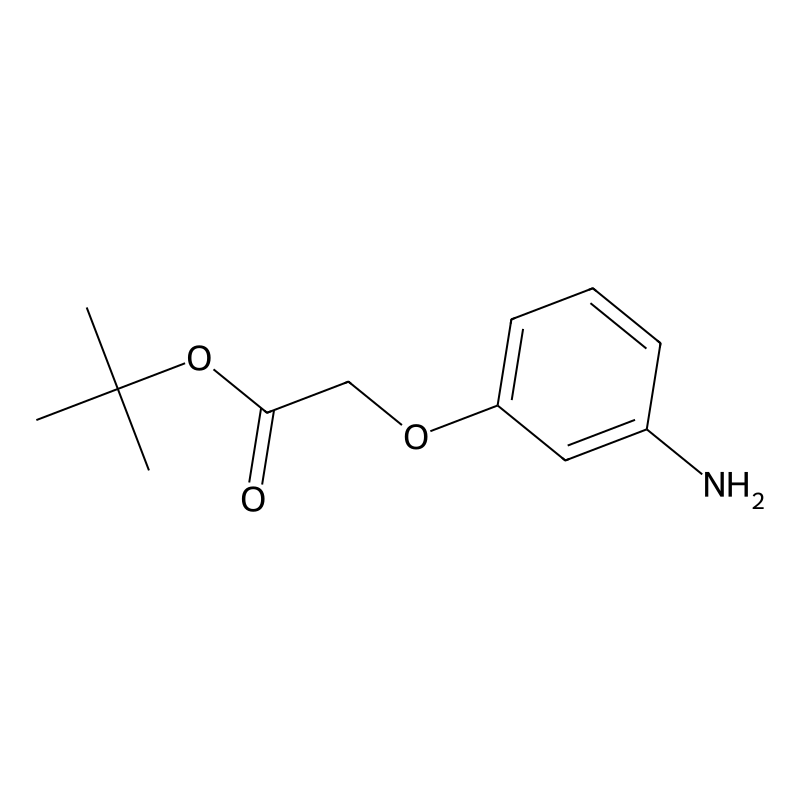

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound is characterized by the presence of an acetic acid moiety linked to a 3-aminophenoxy group and a tert-butyl ester functional group. The compound is identified by its CAS number 138563-68-5 and is primarily used in research and development contexts due to its unique structural features and potential applications in various fields, including pharmaceuticals and agrochemicals .

The chemical behavior of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be understood through its reactivity patterns typical of esters and amines. Key reactions include:

- Ester Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield acetic acid and the corresponding 3-aminophenol.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives depending on the electrophile used.

The synthesis of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can be achieved through several methods:

- Esterification Reaction: Reacting acetic acid with 3-aminophenol in the presence of a catalyst (such as sulfuric acid) and tert-butyl alcohol can yield the desired ester.

- Protective Group Strategy: The amino group may be protected during synthesis to prevent side reactions, followed by deprotection after the esterification process.

- Coupling Reactions: Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) can facilitate the formation of the ester bond between acetic acid derivatives and amines.

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester has potential applications in:

- Pharmaceuticals: As a building block for synthesizing bioactive molecules.

- Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its chemical properties.

- Research: Utilized in biochemical assays or as a reagent in organic synthesis.

While specific interaction studies for acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester are scarce, compounds with similar structures have been investigated for their interactions with various biological systems. These studies often focus on:

- Enzyme Inhibition: Investigating how these compounds affect enzyme activity related to inflammation or pain pathways.

- Receptor Binding: Assessing their affinity for neurotransmitter receptors or other biological targets.

Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| Acetic acid | 64-19-7 | Simple carboxylic acid; widely used as a solvent | |

| 3-Aminophenol | 591-27-5 | Contains an amino group; used in dye synthesis | |

| Acetic acid, tert-butyl ester | 540-88-5 | Common solvent; less complex than the target compound | |

| 3-Aminophenoxyacetic acid | 6274-24-4 | Related compound; lacks tert-butyl group |

The uniqueness of acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester lies in its combination of an amino group and a tert-butyl ester linkage which may enhance its solubility and bioactivity compared to simpler analogs .